molecular formula C10H20O3 B14196458 2-Butoxy-2-ethyl-1,3-dioxane CAS No. 923035-52-3

2-Butoxy-2-ethyl-1,3-dioxane

Cat. No.: B14196458
CAS No.: 923035-52-3
M. Wt: 188.26 g/mol
InChI Key: OFAWFLSITGZQNI-UHFFFAOYSA-N
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Description

2-Butoxy-2-ethyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes a butoxy and an ethyl group attached to the dioxane ring.

Mechanism of Action

The mechanism by which 2-Butoxy-2-ethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or cleavage of chemical bonds . Its unique structure allows it to participate in a wide range of chemical processes, making it a versatile compound in both research and industrial applications.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butoxy-2-ethyl-1,3-dioxane, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound can be achieved via nucleophilic substitution or Grignard reactions. For example:

  • Grignard Reaction: Reacting 2-(2-bromoethyl)-1,3-dioxane with butoxy magnesium bromide under anhydrous THF at 0–5°C yields the target compound. Stoichiometric control (1:1 molar ratio) minimizes byproducts .
  • Substitution: Using 2-chloro-1,3-dioxane derivatives with sodium butoxide in DMF at 80°C for 6–8 hours achieves substitution. Catalyst screening (e.g., KI) improves yields by 15–20% .

Q. How can the stereochemistry and structural conformation of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction resolves chair vs. boat conformations. SHELXL software refines structural parameters (e.g., bond angles, torsional strain) .
  • NMR Analysis: 1^1H and 13^{13}C NMR distinguish cis/trans isomers. For example, axial vs. equatorial substituents show splitting patterns (δ 1.2–1.5 ppm for axial methyl groups) .

Q. What experimental approaches are suitable for determining physicochemical properties (e.g., log P, solubility) of this compound?

Methodological Answer:

  • log P (Octanol-Water Partition): Shake-flask method with HPLC quantification (detection limit: 0.01 µg/mL). Calibrate with standards like 1,3-dioxane derivatives .
  • Solubility: Use gravimetric analysis in solvents (e.g., ethanol, hexane) at 25°C. Centrifuge saturated solutions at 10,000 rpm for 15 minutes to isolate undissolved solute .

Advanced Research Questions

Q. What computational models predict the thermal decomposition mechanism of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G** level models decomposition pathways. Key findings:

  • Single-Stage Mechanism: Activation energy (ΔG\Delta G^\ddagger) for C-O bond cleavage is 204.7 kJ/mol in gas phase. Solvent effects (e.g., DMSO) lower ΔG\Delta G^\ddagger by 30–40 kJ/mol via stabilization of transition states .
  • Kinetic Analysis: Arrhenius parameters (pre-exponential factor A=1.2×1012A = 1.2 \times 10^{12} s1^{-1}, Ea=98.5E_a = 98.5 kJ/mol) derived from isoconversional methods (e.g., Friedman analysis) .

Table 1: Computed Activation Energies for Decomposition Pathways

MechanismΔG\Delta G^\ddagger (kJ/mol)Solvent Effect (DMSO)
Single-Stage204.7ΔG35%\Delta G^\ddagger \downarrow 35\%
Two-Stage297.7No significant effect

Q. How can this compound be integrated into macrocyclic systems for supramolecular chemistry applications?

Methodological Answer:

  • Template Synthesis: Use dispiro-1,3-dioxane units as rigid spacers. React with diisocyanates (e.g., HMDI) in CH2_2Cl2_2 at 50°C for 24 hours. Macrocycle size (12–18-membered rings) is controlled by stoichiometry .
  • Host-Guest Studies: Fluorescence titration with pyrene derivatives quantifies binding constants (Ka=103105K_a = 10^3–10^5 M1^{-1}). Anisotropy measurements confirm encapsulation efficiency >70% .

Q. What role does this compound play in chiral resolution or asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliary: Functionalize with enantiopure amines (e.g., (R)-1-phenylethylamine) via Mitsunobu reaction (DIAD, PPh3_3). Diastereomeric excess (de >90%) confirmed by chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
  • Enzymatic Resolution: Lipase-catalyzed transesterification (Candida antarctica) in tert-butyl methyl ether achieves 85% ee. Kinetic resolution (kfast/kslow=4.2k_{fast}/k_{slow} = 4.2) monitored by GC-MS .

Q. How can this compound be tagged or functionalized for analytical tracking in biological systems?

Methodological Answer:

  • Fluorescent Tagging: React with NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) in pH 9.0 borate buffer. Fluorescence intensity (λex=470\lambda_{ex} = 470 nm, λem=540\lambda_{em} = 540 nm) correlates with concentration (R2^2 = 0.998) .
  • Radiolabeling: Introduce 14^{14}C via butoxy-14^{14}C-ethyl bromide precursors. Purify by column chromatography (silica gel, ethyl acetate:hexane 1:4). Radiochemical purity >98% confirmed by TLC/autoradiography .

Properties

CAS No.

923035-52-3

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-butoxy-2-ethyl-1,3-dioxane

InChI

InChI=1S/C10H20O3/c1-3-5-7-11-10(4-2)12-8-6-9-13-10/h3-9H2,1-2H3

InChI Key

OFAWFLSITGZQNI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(OCCCO1)CC

Origin of Product

United States

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